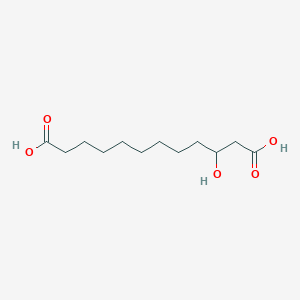

3-Hydroxydodecanedioic acid

Übersicht

Beschreibung

3-Hydroxydodecanedioic acid is a hydroxy fatty acid and a dicarboxylic acid with the molecular formula C₁₂H₂₂O₅ It is a medium-chain hydroxy acid with a 12-carbon backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxydodecanedioic acid typically involves the hydroxylation of dodecanedioic acid. One common method includes the use of microbial oxidation processes, where specific strains of bacteria or fungi are employed to introduce the hydroxyl group at the desired position on the dodecanedioic acid molecule .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, leveraging the metabolic capabilities of microorganisms. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxydodecanedioic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of dodecanedioic acid.

Reduction: The carboxyl groups can be reduced to form the corresponding alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Dodecanedioic acid.

Reduction: 3-Hydroxydodecanediol.

Substitution: Various substituted dodecanedioic acids depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-Hydroxydodecanedioic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various polymers and specialty chemicals.

Biology: It serves as a model compound for studying fatty acid metabolism and related disorders.

Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.

Wirkmechanismus

The mechanism of action of 3-Hydroxydodecanedioic acid involves its role in metabolic pathways. It is a substrate for enzymes involved in fatty acid oxidation, such as acyl-CoA dehydrogenases. These enzymes catalyze the oxidation of the hydroxyl group, leading to the formation of intermediate compounds that are further processed in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Hydroxydecanedioic acid

- 3-Hydroxyoctanedioic acid

- 3-Hydroxytetradecanedioic acid

Uniqueness

3-Hydroxydodecanedioic acid is unique due to its specific chain length and the position of the hydroxyl group. This structural specificity influences its reactivity and the types of products formed during chemical reactions. Additionally, its role in metabolic pathways and its applications in various fields highlight its distinctiveness compared to other similar compounds .

Biologische Aktivität

3-Hydroxydodecanedioic acid (3-HDDCA) is a medium-chain hydroxy acid that plays a significant role in various biological processes. This compound is primarily involved in fatty acid metabolism and has been studied for its potential implications in metabolic disorders. This article provides a comprehensive overview of the biological activity of 3-HDDCA, including its metabolic pathways, clinical significance, and relevant case studies.

3-HDDCA is classified as a medium-chain hydroxy acid, characterized by a carbon chain length of 12 carbons. It is a primary metabolite involved in several metabolic pathways, particularly the acylcarnitine pathway, which is crucial for the transport of fatty acids into mitochondria for β-oxidation .

The compound is produced through the incomplete oxidation of fatty acids and has been identified as a significant metabolite in urine during conditions of fatty acid oxidation disorders. Notably, it is associated with dicarboxylic aciduria, a condition characterized by the excretion of dicarboxylic acids due to impaired fatty acid metabolism .

Metabolic Disorders

3-HDDCA has been implicated in various metabolic disorders, particularly those related to fatty acid oxidation. For instance, deficiencies in enzymes such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LHAD) can lead to elevated levels of 3-HDDCA in urine. This elevation serves as a biomarker for diagnosing specific metabolic conditions .

Table 1: Conditions Associated with Elevated 3-HDDCA Levels

| Condition | Mechanism | Clinical Implications |

|---|---|---|

| LHAD Deficiency | Impaired β-oxidation of long-chain fatty acids | Recurrent hypoglycemia, ketosis |

| Medium-Chain Acyl-CoA Dehydrogenase Deficiency | Incomplete oxidation of medium-chain fatty acids | Fasting intolerance, hypoglycemic episodes |

| Dicarboxylic Aciduria | Increased mobilization or inhibited β-oxidation | Elevated urinary dicarboxylic acids |

Case Studies

Several case studies have highlighted the clinical relevance of 3-HDDCA in diagnosing metabolic disorders:

-

Case Study: SCHAD Deficiency

Two children diagnosed with short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency exhibited symptoms such as fasting-induced vomiting and ketosis. Urine analysis revealed elevated levels of 3-hydroxy fatty acids, including 3-HDDCA, indicating a defect in mitochondrial β-oxidation pathways . -

Case Study: Fatty Acid Oxidation Disorder

A patient with recurrent episodes of hypoglycemia and ketosis was found to have elevated urinary levels of 3-HDDCA. This case underscored the importance of urinary organic acid analysis in diagnosing metabolic disorders related to fatty acid oxidation .

Research Findings

Recent studies have focused on the biochemical pathways involving 3-HDDCA and its role as a metabolite during incomplete fatty acid oxidation:

- Incomplete Oxidation Studies : Research indicated that the accumulation of 3-hydroxy fatty acids, including 3-HDDCA, occurs during incomplete β-oxidation processes in mitochondrial environments. The presence of these metabolites can indicate underlying metabolic dysfunctions .

- Urinary Analysis : Comprehensive analyses have shown that increased excretion of 3-hydroxydicarboxylic acids occurs not only in patients with known metabolic disorders but also during physiological conditions such as fasting. This suggests that monitoring these metabolites can provide insights into an individual's metabolic state .

Eigenschaften

IUPAC Name |

3-hydroxydodecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c13-10(9-12(16)17)7-5-3-1-2-4-6-8-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVQCLGZFXHEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586568 | |

| Record name | 3-Hydroxydodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxydodecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34574-69-1 | |

| Record name | 3-Hydroxydodecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34574-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxydodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxydodecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.